molecular formula C12H10ClN5O B2825245 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine CAS No. 190654-89-8

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine

Cat. No. B2825245
Key on ui cas rn: 190654-89-8
M. Wt: 275.7
InChI Key: VEMDTFVUDJLJKF-UHFFFAOYSA-N
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Patent
US08222260B2

Procedure details

To a suspension of 2,6-dichloropurine (3.78 g; 0.02 mol) and m-anisidine (3.69 g; 0.03 mol) in n-pentanol (40 ml), triethylamine (7 ml; 0.05 mol) was added. The reaction mixture was stirred at 100° C. for 4 hours and then it was allowed to cool to the room temperature. The white precipitate was collected, washed with isopropanol (2×10 ml) and water (3×10 ml). The crude product was purified by the crystallization from methanol in the presence of activated charcoal to give white crystals. Yield: 4.36 g (77.8%). TLC (chloroform-methanol; 85:15): one single spot, free of starting material, HPLC purity: 98+%
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([NH2:20])[CH:15]=1.C(N(CC)CC)C.C(Cl)(Cl)Cl.CO>C(O)CCCC>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH:20][C:16]2[CH:17]=[CH:18][CH:19]=[C:14]([O:13][CH3:12])[CH:15]=2)[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
3.69 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to the room temperature
CUSTOM
Type
CUSTOM
Details
The white precipitate was collected
WASH
Type
WASH
Details
washed with isopropanol (2×10 ml) and water (3×10 ml)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by the crystallization from methanol in the presence of activated charcoal
CUSTOM
Type
CUSTOM
Details
to give white crystals

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=NC(=C2NC=NC2=N1)NC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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